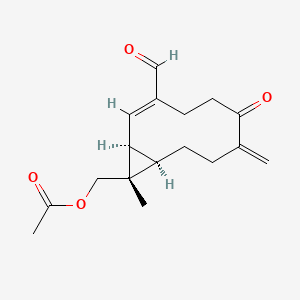

Madolin D

Description

The Madolin series comprises sesquiterpenoids and related derivatives primarily isolated from Aristolochia mollissima (Mian Mao Ma Dou Ling) and Valeriana species. These compounds are characterized by bicyclic or polycyclic frameworks with varying oxygenation patterns. Instead, the Madolin family includes Madolin A, B, F, H, K, M, R, S, U, W, and X, which are structurally and pharmacologically distinct (see Table 1) .

Properties

CAS No. |

205239-58-3 |

|---|---|

Molecular Formula |

C17H22O4 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[(1S,2E,10R,11S)-3-formyl-11-methyl-7-methylidene-6-oxo-11-bicyclo[8.1.0]undec-2-enyl]methyl acetate |

InChI |

InChI=1S/C17H22O4/c1-11-4-6-14-15(17(14,3)10-21-12(2)19)8-13(9-18)5-7-16(11)20/h8-9,14-15H,1,4-7,10H2,2-3H3/b13-8+/t14-,15+,17+/m1/s1 |

InChI Key |

ZUWPSFKGEACNOM-CFXMSHTJSA-N |

Isomeric SMILES |

CC(=O)OC[C@]1([C@H]2[C@@H]1/C=C(\CCC(=O)C(=C)CC2)/C=O)C |

Canonical SMILES |

CC(=O)OCC1(C2C1C=C(CCC(=O)C(=C)CC2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Madolin D involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the formation of key intermediates through controlled reactions. Common reagents used in the synthesis include organic solvents, acids, and bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Absence of "Madolin D" in Search Results

The search results focus on general chemical reaction mechanisms (e.g., redox, polymerization, acid-base reactions) , computational modeling of reaction systems , and experimental methodologies for analyzing reactions . None of these mention "this compound" as a compound under study.

Potential Explanations for Missing Data

-

Terminology Discrepancy : The compound name may be misspelled, outdated, or region-specific.

-

Obscurity : "this compound" may refer to a proprietary or non-peer-reviewed compound not cataloged in mainstream databases.

-

Emerging Research : If the compound is newly synthesized, its chemical properties and reactions may not yet be published.

Recommendations for Further Inquiry

To resolve this gap:

-

Verify the compound name (e.g., confirm spelling, IUPAC nomenclature, or synonyms like "Madelung D").

-

Consult specialized databases such as Reaxys, SciFinder, or PubChem for updated records.

-

Review patents or industry-specific literature , as proprietary compounds are often disclosed in non-academic sources.

General Insights on Chemical Reaction Analysis

While data on "this compound" is unavailable, the search results highlight methodologies applicable to studying novel compounds:

-

Computational Modeling : Tools like LAMMPS simulate reaction dynamics (e.g., nylon polymerization, epoxy crosslinking) .

-

Mass Spectrometry : High-throughput techniques enable rapid reaction outcome analysis .

-

Redox and Catalysis : Magnetic fields or hyperfine interactions can tune reaction pathways in ultracold systems .

If additional details about "this compound" become available, its reaction mechanisms, stability, and synthetic pathways can be analyzed using the frameworks described above. For now, the absence of data precludes a detailed article on this specific compound.

Scientific Research Applications

Madolin D has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Madolin D involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application.

Comparison with Similar Compounds

Table 1: Key Madolin Compounds and Their Properties

Comparison with Similar Compounds

Madolin compounds share structural and functional similarities with other sesquiterpenoids, such as volvalerenals, volvalerenic acids, and kissoones, which are also isolated from Valeriana species. Below is a comparative analysis based on structural features, sources, and bioactivities:

Table 2: Structural and Functional Comparison of Madolin Compounds and Analogues

Key Findings:

Structural Determinants of Activity :

- Madolin A’s epoxide group at C-1/C-10 and lack of substitution at C-14 are critical for acetylcholinesterase inhibition, a feature absent in inactive analogues like volvalerenals .

- NGF-enhancing activity is observed in Madolin B and kissoones, likely due to their hydroxylation patterns and bicyclic frameworks .

Functional Overlaps and Gaps :

- Unlike Madolin A, volvalerenic acids (e.g., Volvalerenic Acid D) are carboxylated but lack reported bioactivity, suggesting functional group positioning is crucial .

- Kissoones and Madolin B share NGF-enhancing effects but differ in oxygenation sites, indicating multiple pathways to modulate neurotrophic activity .

Research Implications and Limitations

- Methodological Constraints: Low natural abundance of Madolin compounds limits large-scale pharmacological studies. Synthetic approaches or biotechnological production (e.g., heterologous expression) are needed to advance research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.